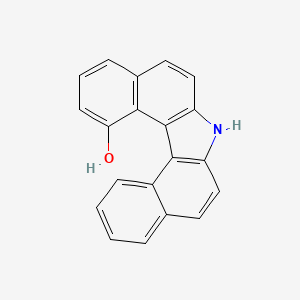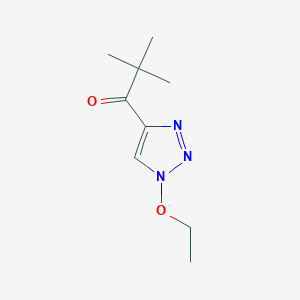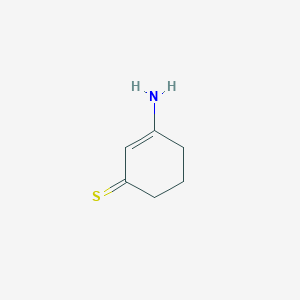
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide is a chemical compound with the molecular formula C14H29BrP It is a phosphine derivative, which is a class of compounds containing a phosphorus atom bonded to three alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide typically involves the reaction of ditert-butylphosphine with 2-cyclopropylethyl bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phosphine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various phosphine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide involves its ability to coordinate with metal centers in catalytic reactions. The phosphorus atom in the compound acts as a donor, forming a bond with the metal center. This coordination facilitates various catalytic processes, including bond formation and cleavage. The molecular targets and pathways involved depend on the specific application and the metal center used.
Comparación Con Compuestos Similares
Similar Compounds
Ditert-butylphosphine: A simpler phosphine derivative without the cyclopropylethyl group.
Cyclopropylethylphosphine: Lacks the tert-butyl groups.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Uniqueness
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide is unique due to the presence of both tert-butyl and cyclopropylethyl groups. This combination imparts distinct steric and electronic properties, making it a valuable ligand in catalytic applications. The compound’s ability to stabilize metal centers and facilitate specific reactions sets it apart from other phosphine derivatives.
Propiedades
Número CAS |
113612-85-4 |
|---|---|
Fórmula molecular |
C13H28BrP |
Peso molecular |
295.24 g/mol |
Nombre IUPAC |
ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide |
InChI |
InChI=1S/C13H27P.BrH/c1-12(2,3)14(13(4,5)6)10-9-11-7-8-11;/h11H,7-10H2,1-6H3;1H |
Clave InChI |
SGHGTWBESNADKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(CCC1CC1)C(C)(C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


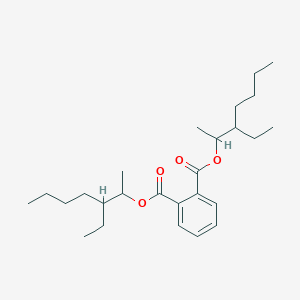
![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)
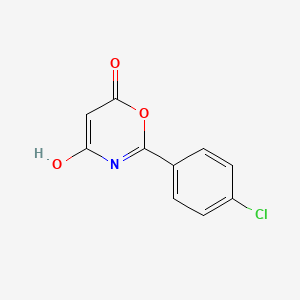
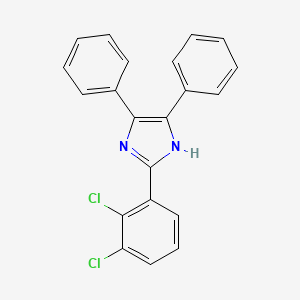

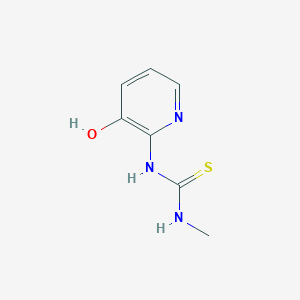
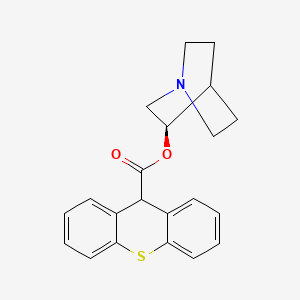
![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)
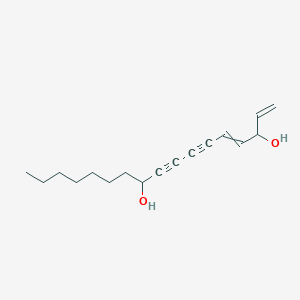
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)
